molecular formula C10H7ClN4O2S2 B6718062 N-(2H-benzotriazol-5-yl)-5-chlorothiophene-2-sulfonamide

N-(2H-benzotriazol-5-yl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B6718062
M. Wt: 314.8 g/mol
InChI Key: ATEBBNOARBDSRB-UHFFFAOYSA-N
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Description

N-(2H-benzotriazol-5-yl)-5-chlorothiophene-2-sulfonamide is a chemical compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a benzotriazole ring fused with a thiophene ring and a sulfonamide group

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O2S2/c11-9-3-4-10(18-9)19(16,17)14-6-1-2-7-8(5-6)13-15-12-7/h1-5,14H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEBBNOARBDSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzotriazol-5-yl)-5-chlorothiophene-2-sulfonamide typically involves the following steps:

    Formation of Benzotriazole Intermediate: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Chlorination of Thiophene: Thiophene is chlorinated using reagents such as sulfuryl chloride or thionyl chloride to introduce the chlorine atom at the 5-position.

    Sulfonamide Formation: The chlorinated thiophene is then reacted with sulfonamide derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzotriazol-5-yl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(2H-benzotriazol-5-yl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2H-benzotriazol-5-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to interact with active sites of enzymes, while the benzotriazole ring can participate in π-π interactions with aromatic residues. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-benzotriazol-5-yl)hexanamide
  • N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide
  • N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

Uniqueness

N-(2H-benzotriazol-5-yl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of both a benzotriazole and a thiophene ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications. Additionally, the sulfonamide group provides specific binding capabilities, which can be exploited in medicinal chemistry and material science.

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